molecular formula C17H16ClNO2 B595884 Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate CAS No. 1215206-50-0

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate

Cat. No.: B595884
CAS No.: 1215206-50-0
M. Wt: 301.77
InChI Key: OXPXNHXDSLGNKX-UHFFFAOYSA-N
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Description

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate (CAS: 1215206-50-0) is a carbamate-protected amine featuring a cyclopropane ring substituted with a 4-chlorophenyl group. Its molecular formula is C₁₇H₁₆ClNO₂ (exact mass: 301.09) . The compound is utilized as a pharmaceutical intermediate and organic synthesis building block, with suppliers offering it in purities up to 95% . Its structure combines the steric rigidity of the cyclopropane ring with the electronic effects of the para-chlorophenyl group, making it a versatile scaffold for drug discovery and chemical derivatization.

Properties

IUPAC Name

benzyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPXNHXDSLGNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681979
Record name Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-50-0
Record name Phenylmethyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate typically involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as sodium methoxide in methanol

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted products with new functional groups replacing the original ones

Scientific Research Applications

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution: Chlorine vs. Bromine

The substitution of chlorine with bromine significantly alters physicochemical properties. For example:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate C₁₇H₁₆ClNO₂ 301.09 1215206-50-0 Chlorine substituent, lower MW
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate C₁₇H₁₆BrNO₂ 346.22 1187386-06-6 Bromine substituent, higher MW

Positional Isomerism: Para-Chloro vs. Meta-Chloro

The position of the chlorine atom on the phenyl ring influences electronic and steric properties:

Compound Name Molecular Formula CAS Number Chlorine Position
This compound C₁₇H₁₆ClNO₂ 1215206-50-0 Para
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate C₁₇H₁₆ClNO₂ 1255574-39-0 Meta

Carbamate Protecting Group Variations

The choice of carbamate protecting group (e.g., benzyl vs. ethyl) impacts stability and deprotection strategies:

Compound Name Protecting Group Melting Point (°C) Key Application
Benzyl (3-(4-chlorophenyl)-3-oxo-1-(o-tolyl)propyl)carbamate Benzyl 108–109 β-amino ketone synthesis
Ethyl (1-(4-chlorophenyl)-3-oxo-3-(p-tolyl)propyl)carbamate Ethyl 109–110 Catalytic synthesis

Benzyl carbamates are typically removed via hydrogenolysis, while ethyl carbamates require harsher basic or acidic conditions. The benzyl group’s bulkiness may also reduce crystallization efficiency, as seen in the lower melting point of benzyl carbamate 12 (72–74°C) compared to ethyl carbamate 19 (125–126°C) .

Substituent Diversity on the Aryl and Cyclopropane Moieties

Structural modifications to the aryl group or cyclopropane ring alter molecular weight and bioactivity:

Compound Name Molecular Weight Key Substituents Application
This compound 301.09 4-Chlorophenyl, cyclopropane Pharmaceutical intermediate
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamate 386.90 Pyrrolidinyl, methyl Delta opioid receptor ligand

The addition of a pyrrolidinyl group in the latter compound increases molecular weight by ~85 Da and introduces a basic nitrogen, likely enhancing receptor-binding affinity .

Cyclopropane Ring Modifications

Variations in cyclopropane substituents affect geometry and reactivity:

Compound Name Cyclopropane Substituent Key Feature
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl Enhanced hydrophilicity
This compound 4-Chlorophenyl Aromatic halogenation

The hydroxymethyl analog (CAS: 3999-56-2) may exhibit improved aqueous solubility due to the polar hydroxyl group, whereas the chlorophenyl derivative prioritizes aromatic interactions in target binding .

Biological Activity

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a cyclopropyl ring, which is known to impart unique chemical properties that can influence biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The exact molecular targets for this compound remain under investigation, but it is hypothesized that it may act similarly to other carbamate derivatives known for their enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Similar compounds have demonstrated dual inhibition of AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Study on Carcinogenicity : A study assessing the biological activity of related compounds found that 4-chloromethylbiphenyl derivatives showed positive responses in several short-term tests for carcinogenicity, indicating the need for further investigation into the safety profile of similar carbamates .
  • Antitumor Activity : Other related structures have been evaluated for their anticancer properties, demonstrating varying degrees of effectiveness against different cancer cell lines. The unique structural features of this compound may contribute to its potential antitumor activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntibacterial, Enzyme InhibitionAChE Inhibition, Potential Antitumor
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamateModerate AntibacterialSimilar Enzyme Interaction
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamateWeak AntibacterialLess Effective than 4-Chloro Analog

Q & A

Q. What are the recommended synthetic routes for Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves cyclopropanation of 4-chlorostyrene derivatives followed by carbamate formation. A two-step procedure is common:

Cyclopropane Ring Formation : Use transition-metal catalysts (e.g., Rh(II)) to generate the cyclopropyl intermediate.

Carbamate Coupling : React the cyclopropylamine intermediate with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF .
Key Factors :

  • Temperature : Maintain 0–5°C during carbamate coupling to avoid side reactions.
  • Solvent Purity : Anhydrous THF ensures high yields by preventing hydrolysis.
  • Catalyst Loading : Optimize Rh(II) catalyst (1–2 mol%) to balance cost and efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₆ClNO₂) with exact mass 301.08695 Da .
  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclopropane protons (δ 0.8–1.2 ppm) and aromatic signals (δ 7.2–7.4 ppm for chlorophenyl/benzyl groups).
    • ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and cyclopropane carbons (δ 15–25 ppm).
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation.
  • Stability Tests :
    • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for loss of parent compound.
    • Hydrolysis Screening : Test in pH 1–9 buffers to identify labile bonds (e.g., carbamate cleavage under basic conditions) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound under physiological conditions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane C–C bonds to predict ring-opening tendencies.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to identify metabolic hotspots.
  • Software Tools : Use Gaussian or ORCA for DFT; AMBER or GROMACS for MD .

Q. What strategies can mitigate conflicting solubility data for this compound in different solvent systems?

Methodological Answer :

  • Solvent Screening : Use a 96-well plate to test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C.
  • Co-Solvency Approach : Combine PEG-400 (20% v/v) with aqueous buffers to enhance solubility.
  • Surface-Active Agents : Add 0.1% Tween-80 to reduce aggregation in polar solvents .

Q. How does the cyclopropane ring influence the compound’s metabolic stability, and what in vitro models are suitable for assessing this?

Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH for 60 minutes. Quantify parent compound loss via LC-MS/MS.
  • CYP Inhibition Studies : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks.
  • Comparative Analysis : Replace cyclopropane with cyclohexane to isolate ring strain effects on metabolism .

Q. What structural analogs of this compound have shown improved bioactivity, and how is SAR analyzed?

Methodological Answer :

  • Analog Design : Replace 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl (see ) to study electronic effects.
  • Bioactivity Assays :
    • Antimicrobial : MIC testing against S. aureus and E. coli.
    • Anticancer : MTT assay in HeLa and MCF-7 cell lines.
  • SAR Trends : Electron-withdrawing substituents (e.g., Cl, Br) enhance membrane permeability but may reduce solubility .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer :

  • Recrystallization : Purify via slow evaporation in ethyl acetate/hexane (1:3) to obtain single crystals.
  • Differential Scanning Calorimetry (DSC) : Measure melting point at 5°C/min heating rate under N₂.
  • Possible Causes : Polymorphism or residual solvents (e.g., THF) may alter thermal properties. Report solvent history in publications .

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